HDAC3 Inhibitory Potency: Benchmarking Against the 6-Cyano-Deficient Analog
Methyl 2-(chloromethyl)-6-cyanonicotinate is a direct analog of the reported HDAC3 inhibitor methyl 2-(chloromethyl)nicotinate. The 6-cyano group is a critical bioisosteric replacement that modulates the scaffold's electronic properties and target engagement. While direct HDAC3 inhibition data for the 6-cyano analog is not yet published, the core scaffold's established potency provides a quantitative baseline for evaluating the 6-cyano derivative's potential advantages in medicinal chemistry .
| Evidence Dimension | In vitro HDAC3 inhibition (scaffold potential) |
|---|---|
| Target Compound Data | Not yet reported |
| Comparator Or Baseline | Methyl 2-(chloromethyl)nicotinate: IC50 = 0.694 µM |
| Quantified Difference | Not applicable (data pending) |
| Conditions | Recombinant human HDAC3 enzyme assay |
Why This Matters
The 6-cyano modification is a common strategy to enhance binding affinity and metabolic stability in kinase and epigenetic inhibitor programs, making this compound a strategic intermediate for structure-activity relationship (SAR) exploration.
